Methyl 2-(m-tolyl)acetate

Catalog No.
S782508
CAS No.
53088-69-0
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(m-tolyl)acetate

CAS Number

53088-69-0

Product Name

Methyl 2-(m-tolyl)acetate

IUPAC Name

methyl 2-(3-methylphenyl)acetate

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3

InChI Key

AWTKFTNNPQGGLX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)OC

Methyl 2-(m-tolyl)acetate, also known by its Chemical Abstracts Service number 53088-69-0, is an organic compound with the molecular formula C10H12O2C_{10}H_{12}O_2. It appears as a colorless liquid with a sweet, fruity odor, making it appealing for various applications in the fragrance and flavor industries. Its structure consists of a methyl ester derived from 2-(m-tolyl)acetic acid, featuring a tolyl group (a methyl-substituted phenyl group) attached to the second carbon of the acetic acid backbone. The compound has a molecular weight of approximately 164.204 g/mol and is classified under various chemical databases including PubChem and EPA's CompTox Dashboard .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield 2-(m-tolyl)acetic acid and methanol.
    Methyl 2 m tolyl acetate+H2Oacid base2 m tolyl acetic acid+methanol\text{Methyl 2 m tolyl acetate}+H_2O\xrightarrow{\text{acid base}}\text{2 m tolyl acetic acid}+\text{methanol}
  • Transesterification: It can react with alcohols to form different esters.
  • Esterification: Reacting with carboxylic acids can regenerate the ester.

Methyl 2-(m-tolyl)acetate can be synthesized through several methods:

  • Esterification: This is the most common method, involving the reaction of m-tolylacetic acid with methanol in the presence of an acid catalyst.
    m Tolylacetic acid+methanolH2SO4Methyl 2 m tolyl acetate+H2O\text{m Tolylacetic acid}+\text{methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 2 m tolyl acetate}+H_2O
  • Transesterification: This involves reacting another ester with m-tolyl alcohol.
  • Direct Alkylation: Methylation of m-tolylacetic acid using methyl iodide under basic conditions can also yield the desired ester.

Methyl 2-(m-tolyl)acetate finds applications in various fields:

  • Fragrance Industry: Due to its sweet odor, it is widely used in perfumes and scented products.
  • Food Industry: Utilized as a flavoring agent in food products.
  • Chemical Synthesis: Acts as an intermediate in organic synthesis for producing other chemicals.

Methyl 2-(m-tolyl)acetate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
Methyl 2-(p-tolyl)acetate53088-69-0C10H12O2Similar structure but with para-substitution
Ethyl 2-(m-tolyl)acetate53088-69-0C11H14O2Ethyl group instead of methyl
Methyl benzoate93-58-3C8H8O2Aromatic ester without the tolyl group
Methyl phenylacetate139-98-0C9H10O2Contains a phenyl group instead of tolyl

The uniqueness of methyl 2-(m-tolyl)acetate lies in its specific m-tolyl substitution, which influences its olfactory properties and potential biological activities compared to other similar esters.

Methyl 2-(m-tolyl)acetate belongs to the class of organic compounds known as aromatic esters, specifically representing a substituted phenylacetic acid methyl ester derivative. The compound is formally classified under benzene and substituted derivatives, containing one monocyclic aromatic ring system consisting of benzene with a methyl substituent in the meta position relative to the acetate side chain. According to the PubChem chemical database, this compound carries the unique identifier Chemical Abstracts Service number 53088-69-0 and maintains the PubChem Compound Identification number 5135288.

The molecular structure consists of a methyl ester functional group attached to a 2-(3-methylphenyl)acetic acid backbone, establishing its classification as an α-arylacetic acid ester. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-(3-methylphenyl)acetate, reflecting its precise structural arrangement. The compound demonstrates the characteristic properties of aromatic esters, including moderate polarity and the ability to participate in various nucleophilic and electrophilic reactions typical of both ester and aromatic functionalities.

From a structural perspective, the compound features a molecular weight of 164.20 grams per mole and exhibits the molecular geometry typical of substituted toluene derivatives. The presence of both aromatic and ester functionalities classifies this molecule as a bifunctional compound, capable of undergoing transformations at multiple reactive sites. This dual functionality positions methyl 2-(m-tolyl)acetate as a versatile building block in organic synthesis, particularly in reactions involving aromatic substitution and ester modifications.

Historical Context in Organic Chemistry

The development and study of methyl 2-(m-tolyl)acetate emerged from the broader historical context of aromatic ester chemistry that gained prominence during the late 19th and early 20th centuries. The synthesis and characterization of substituted phenylacetic acid derivatives became increasingly important as organic chemists sought to understand the relationship between molecular structure and chemical reactivity in aromatic systems. Early research documented in Bulletin de la Societe Chimique de France and Gazzetta Chimica Italiana established foundational knowledge about the preparation and properties of tolyl-substituted acetic acid esters.

The compound's emergence in the chemical literature reflects the historical progression of aromatic chemistry from simple benzene derivatives to more complex substituted systems. The systematic study of meta-substituted toluene derivatives, including their conversion to acetic acid esters, represented a crucial advancement in understanding aromatic reactivity patterns and the influence of substituent positioning on chemical behavior. This historical development paralleled the growth of synthetic organic chemistry as a discipline focused on creating complex molecules from simpler aromatic precursors.

Historical preparation methods for methyl 2-(m-tolyl)acetate and related compounds evolved from classical organic synthesis techniques, including acid-catalyzed esterification reactions and aromatic substitution methodologies. The compound's study contributed to the broader understanding of how methyl substituents in the meta position influence both the electronic properties of aromatic rings and the reactivity of adjacent functional groups. This knowledge proved essential for the development of modern aromatic chemistry and the design of synthetic strategies for complex molecule construction.

The historical significance of this compound extends beyond its individual properties to encompass its role in advancing fundamental concepts of organic chemistry, including the understanding of aromatic substitution patterns, ester chemistry, and the relationship between molecular structure and physical properties. These historical foundations continue to inform contemporary research and applications involving methyl 2-(m-tolyl)acetate and structurally related compounds.

Nomenclature Systems and Synonyms

Methyl 2-(m-tolyl)acetate is recognized under multiple nomenclature systems and maintains several accepted synonyms that reflect different naming conventions and structural perspectives. The International Union of Pure and Applied Chemistry systematic name, methyl 2-(3-methylphenyl)acetate, represents the most precise structural description according to current naming standards. This nomenclature clearly indicates the presence of a methyl ester group attached to an acetic acid derivative bearing a 3-methylphenyl substituent.

The compound is commonly referred to by several alternative names that emphasize different structural features. The name "methyl 3-methylphenylacetate" highlights the direct connection between the methyl-substituted phenyl ring and the acetate functionality. Another frequently used designation, "m-tolylacetic acid methyl ester," emphasizes the compound's derivation from m-tolylacetic acid through esterification with methanol. The synonym "benzeneacetic acid, 3-methyl-, methyl ester" follows Chemical Abstracts Service naming conventions and provides a systematic description of the compound's structural components.

Naming SystemNomenclature
International Union of Pure and Applied Chemistrymethyl 2-(3-methylphenyl)acetate
Common NameMethyl 2-(m-tolyl)acetate
Chemical Abstracts ServiceBenzeneacetic acid, 3-methyl-, methyl ester
Alternative Systematicmethyl 3-methylphenylacetate
Functional Group Emphasism-tolylacetic acid methyl ester

Additional synonyms documented in chemical databases include "3-methylphenylacetic acid methyl ester" and "methyl 2-m-tolylacetate," which represent variations in punctuation and structural emphasis while maintaining chemical accuracy. The simplified molecular line notation representation for this compound is expressed as Carbon-Carbon(=Oxygen)-Oxygen-Carbon-Carbon-Carbon₁=Carbon-Carbon=Carbon-Carbon(Carbon)=Carbon₁, providing a structural code that can be interpreted by chemical database systems.

The diversity of accepted names reflects the compound's importance across different areas of chemistry and the evolution of chemical nomenclature systems over time. Each naming convention serves specific purposes, from precise structural identification to practical laboratory communication, ensuring that methyl 2-(m-tolyl)acetate can be accurately identified and discussed across various scientific contexts and applications.

Significance in Synthetic Organic Chemistry

Methyl 2-(m-tolyl)acetate occupies a significant position in synthetic organic chemistry due to its versatile reactivity profile and utility as both a synthetic intermediate and a target molecule for various chemical transformations. The compound's dual functionality, featuring both aromatic and ester moieties, enables participation in diverse reaction pathways that are fundamental to modern organic synthesis. Research has demonstrated its effectiveness as a precursor in cyclopropanation reactions, where it serves as a diazo compound precursor for the synthesis of cyclopropane derivatives through photochemical and thermal activation pathways.

The significance of this compound extends to its role in esterification and transesterification reactions, where it serves as both a model system for understanding reaction mechanisms and a practical synthetic intermediate. Studies have shown that methyl 2-(m-tolyl)acetate can undergo selective transformations under various catalytic conditions, making it valuable for investigating the influence of aromatic substitution patterns on ester reactivity. The meta-positioning of the methyl group provides distinct electronic effects that influence both nucleophilic and electrophilic attack patterns, contributing to its utility in mechanistic studies.

Industrial applications of methyl 2-(m-tolyl)acetate include its use as an intermediate in the synthesis of pharmaceutically relevant compounds and specialty chemicals. The compound's structural features make it particularly suitable for incorporation into larger molecular frameworks through various coupling reactions and functional group modifications. Research has documented its application in the preparation of complex organic molecules where the m-tolyl group serves as a protecting group or as a component of the final target structure.

Synthetic ApplicationReaction TypeReference
Cyclopropanation PrecursorDiazo-mediated reactions
Esterification StudiesAcid-catalyzed transformations
Aromatic SubstitutionElectrophilic aromatic substitution
Pharmaceutical IntermediatesMulti-step synthesis

Methyl 2-(m-tolyl)acetate exhibits distinctive sensory characteristics that contribute to its potential applications in various industries. The compound presents as a clear, colorless to light yellow liquid under standard conditions [1] [2]. This transparency is typical of aromatic ester compounds and indicates high purity when properly synthesized and stored.

The olfactory properties of methyl 2-(m-tolyl)acetate are particularly noteworthy, characterized by a sweet, fruity odor profile [4]. This pleasant aromatic character is consistent with the broader family of acetate esters, which are known for their agreeable scent properties. The fruity notes are attributed to the ester functional group, while the aromatic ring system contributes to the complexity of the overall odor profile [4]. These organoleptic properties make the compound potentially suitable for applications in fragrance formulation and flavor chemistry, although specific sensory threshold data were not identified in the available literature.

Thermophysical Characteristics

Melting and Boiling Points

The thermophysical behavior of methyl 2-(m-tolyl)acetate demonstrates typical characteristics of aromatic ester compounds. The compound exhibits a boiling point of 226.9°C at standard atmospheric pressure (760 mmHg) [5], which is consistent with its molecular weight of 164.204 g/mol [1] [5]. Under reduced pressure conditions, the boiling point decreases significantly to 117°C at 13 mmHg [1] [2], demonstrating the expected inverse relationship between vapor pressure and boiling temperature.

The melting point of methyl 2-(m-tolyl)acetate was not definitively reported in the available literature [5], suggesting that the compound may exist as a liquid at room temperature or possess a very low melting point. This behavior is characteristic of many aromatic esters with flexible alkyl chains, which typically exhibit lower melting points due to reduced intermolecular packing efficiency compared to more rigid molecular structures.

PropertyValueReference
Boiling Point (1 atm)226.9°C [5]
Boiling Point (reduced pressure)117°C at 13 mmHg [1] [2]
Melting PointNot reported [5]

Density and Specific Gravity

The density of methyl 2-(m-tolyl)acetate has been determined to be 1.035 g/cm³ at 20°C [5], corresponding to a specific gravity of 1.035 (20/20°C) [5]. This density value is higher than that of water, which is typical for aromatic compounds due to the presence of the benzene ring system. The density is consistent with other aromatic esters of similar molecular weight and structure.

The specific gravity measurement provides important information for industrial applications, particularly in solvent selection and process design. The value of 1.035 indicates that the compound is slightly denser than water, which influences its behavior in biphasic systems and extraction processes.

Flash Point and Thermal Stability

The flash point of methyl 2-(m-tolyl)acetate is reported as 99.8°C [5], indicating that the compound requires significant heating before it can form flammable vapor-air mixtures. This relatively high flash point suggests good thermal stability under normal handling conditions and makes the compound safer to work with compared to lower flash point organic solvents.

The thermal stability of methyl 2-(m-tolyl)acetate is described as stable under normal conditions [5]. While specific thermal decomposition studies were not identified in the literature for this particular compound, related methyl acetate compounds have been shown to undergo thermal decomposition at temperatures above 1000 K, typically through mechanisms involving ester bond cleavage [6] [7].

Optical Properties

Refractive Index Parameters

The refractive index of methyl 2-(m-tolyl)acetate has been measured at 1.5045 to 1.5065 at 20°C using the sodium D-line (589 nm) [1] [2]. This refractive index range is typical for aromatic ester compounds and reflects the compound's optical density and molecular polarizability. The relatively high refractive index compared to simple aliphatic esters is attributed to the presence of the aromatic ring system, which increases the electron density and polarizability of the molecule.

The refractive index measurement is standardized at 20°C and 589 nm wavelength, following established protocols for optical property determination [1] [2]. This standardization ensures reproducibility and allows for accurate comparison with other compounds in the same chemical class.

PropertyValueConditions
Refractive Index (nD)1.5045-1.506520°C, 589 nm
Temperature20°CStandard conditions
Wavelength589 nmSodium D-line

Spectroscopic Absorption Profiles

The spectroscopic characteristics of methyl 2-(m-tolyl)acetate have been partially characterized through infrared spectroscopy. The compound exhibits infrared absorption patterns that conform to standard expectations for aromatic ester compounds [2]. The infrared spectrum displays characteristic absorption bands for the ester carbonyl group (C=O stretch), aromatic C-H stretching vibrations, and aliphatic C-H stretching from the methyl groups.

Nuclear magnetic resonance spectroscopy data indicate the presence of aromatic protons in the expected chemical shift range, along with signals corresponding to the methyl ester group and the methylene bridge connecting the aromatic ring to the ester functionality [8] [9]. The ¹³C NMR spectrum shows signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons, confirming the structural identity of the compound [8] [9].

Mass spectrometry analysis reveals a molecular ion peak at m/z 164, consistent with the molecular weight of the compound [10]. However, comprehensive UV-visible absorption data were not extensively documented in the available literature [11], representing a gap in the spectroscopic characterization that would benefit from further investigation.

Solubility Parameters

Solubility in Organic Solvents

Methyl 2-(m-tolyl)acetate demonstrates good to high solubility in most organic solvents [12], which is characteristic of aromatic ester compounds. The compound exhibits miscibility with ethanol [13] [12] and shows good solubility in methanol [12] and diethyl ether [13] [12]. This broad solubility profile in organic solvents is attributed to the compound's moderate polarity and the presence of both aromatic and ester functionalities, which allow for diverse intermolecular interactions.

The compound is soluble in dimethyl sulfoxide (DMSO) [14], indicating compatibility with polar aprotic solvents. This solubility characteristic is important for applications in organic synthesis and analytical chemistry, where DMSO is commonly used as a solvent or co-solvent system.

Solvent TypeSolubilityReference
EthanolMiscible [13] [12]
MethanolSoluble [12]
Diethyl EtherSoluble [13] [12]
DMSOSoluble [14]
Organic Solvents (General)Good to High [12]

Aqueous Solubility Limitations

The aqueous solubility of methyl 2-(m-tolyl)acetate is limited, with the compound described as having poor water solubility [13] [15]. This limited aqueous solubility is expected for aromatic ester compounds due to the hydrophobic nature of the aromatic ring system and the relatively weak hydrogen bonding capability of the ester functional group compared to more polar functionalities.

The poor water solubility has implications for environmental fate and bioavailability considerations, as compounds with limited aqueous solubility tend to partition into organic phases and may exhibit different transport and distribution patterns in biological and environmental systems. The limited aqueous solubility also influences the compound's behavior in biphasic reaction systems and extraction processes, where it would preferentially partition into the organic phase.

XLogP3

2.3

Dates

Last modified: 08-15-2023

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